REACTION_CXSMILES
|
[N:1]1([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:6][CH2:5]S[CH2:3][CH2:2]1.ClC1C=CC=C(C(OO)=O)C=1.[S:25]([O-:29])([O-])(=[O:27])=S.[Na+].[Na+].C(OC([O-])=O)(OC(OC(C)(C)C)=O)=O>ClCCl>[O:27]=[S:25]1(=[O:29])[CH2:5][CH2:6][N:1]([C:7]([O:9][C:10]([CH3:12])([CH3:11])[CH3:13])=[O:8])[CH2:2][CH2:3]1 |f:2.3.4|
|
Name
|
|
Quantity
|
1.91 g
|
Type
|
reactant
|
Smiles
|
N1(CCSCC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
sodium thiosulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
tert-Butoxycarbonyl dicarbonate
|
Quantity
|
13.3 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(=O)OC(C)(C)C)OC(=O)[O-]
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooled with ice bath
|
Type
|
STIRRING
|
Details
|
and the reaction mixture was stirred at room temperature for 12 hours
|
Duration
|
12 h
|
Type
|
STIRRING
|
Details
|
the reaction mixture was kept stirred for a while
|
Type
|
EXTRACTION
|
Details
|
and this was subjected to extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Triethylamine (8.1 ml, 58 ml) were added to the obtained crystals
|
Type
|
STIRRING
|
Details
|
and the reaction mixture was stirred at room temperature
|
Type
|
STIRRING
|
Details
|
and the reaction mixture was stirred at room temperature for 10 hours
|
Duration
|
10 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
and the obtained crystals were suspended with a solvent mixture of diethyl ether
|
Type
|
FILTRATION
|
Details
|
ethanol=10:1, filtered off
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried under aeration
|
Name
|
|
Type
|
product
|
Smiles
|
O=S1(CCN(CC1)C(=O)OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.63 mmol | |
AMOUNT: MASS | 2.03 g | |
YIELD: PERCENTYIELD | 91.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |